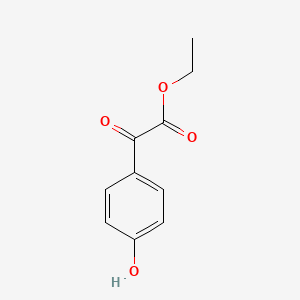

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

Description

Contextualization within α-Ketoester and Phenolic Compound Chemistry

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate belongs to the class of α-ketoesters. beilstein-journals.org These compounds are characterized by a ketone functional group adjacent to an ester group, a structural motif that makes them valuable intermediates in organic synthesis. beilstein-journals.orgmdpi.com The two vicinal carbonyl groups create highly electrophilic centers, making them susceptible to a variety of nucleophilic attacks. beilstein-journals.org This reactivity is fundamental to their application in forming new carbon-carbon and carbon-heteroatom bonds, which is a primary goal in the construction of complex molecules. mdpi.comresearchgate.net

Simultaneously, the presence of a 4-hydroxyphenyl group classifies it as a phenolic compound. The hydroxyl group attached to the aromatic ring can act as a nucleophile or can be modified to alter the electronic properties of the molecule. This phenolic moiety is a common feature in many biologically active compounds and natural products, making this compound an attractive starting material for pharmaceutical and agrochemical research. mdpi.com

Historical Overview of its Discovery and Initial Academic Investigations

Early academic investigations into compounds of this type were likely driven by the broader interest in the reactivity of dicarbonyl compounds. Researchers have long explored the synthetic potential of α-ketoesters, recognizing them as precursors to valuable α-hydroxy acids, α-amino acids, and various heterocyclic systems. researchgate.netresearchgate.net The specific presence of the hydroxylated phenyl group in this compound would have been of interest for its potential to mimic or serve as a precursor to naturally occurring phenolic substances.

Significance as a Versatile Synthetic Intermediate and Chemical Scaffold in Academic Endeavors

The true significance of this compound in academic research lies in its role as a versatile synthetic intermediate. evitachem.com Its dual electrophilic and nucleophilic sites allow for a wide range of chemical transformations. evitachem.com Chemists utilize this compound as a foundational scaffold to build more elaborate molecular architectures.

For instance, the keto group can undergo reactions such as aldol (B89426) additions, Mannich reactions, and additions of organometallic reagents, while the ester can be hydrolyzed, reduced, or converted into an amide. beilstein-journals.org The phenolic hydroxyl group can be alkylated or acylated, providing a handle for further functionalization or for attaching the molecule to other substrates. This multi-faceted reactivity makes it a valuable tool in the synthesis of diverse medicinal compounds and other functional materials. evitachem.com Its structure is incorporated into more complex molecules, for example, as part of a photolabile protecting group for ATP, demonstrating its utility in creating sophisticated tools for biological research. evitachem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| CAS Number | 70080-54-5 |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)O |

| InChIKey | DZSXZYDBNQVSMU-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSXZYDBNQVSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Hydroxyphenyl 2 Oxoacetate

Classical Organic Synthesis Routes

Classical methods remain fundamental in the synthesis of aryl α-keto esters, offering well-established and versatile approaches to this class of compounds.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. organic-chemistry.org In principle, Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate can be synthesized by the direct acylation of phenol (B47542) with an appropriate acylating agent, such as ethyl chlorooxoacetate (also known as ethyl oxalyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

However, the direct acylation of phenols presents significant challenges. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst. This interaction can deactivate the catalyst and the aromatic ring towards the desired electrophilic substitution. youtube.com Furthermore, the reaction can proceed via two competing pathways: C-acylation on the aromatic ring to form the desired hydroxyarylketone, or O-acylation on the phenolic oxygen to form a phenyl ester. reddit.com

To circumvent these issues, a common strategy involves protecting the phenolic hydroxyl group prior to acylation. This is often achieved by converting the phenol to a silyl (B83357) ether. The silyl ether is then subjected to standard Friedel-Crafts conditions, and the protecting group is subsequently removed during the aqueous work-up, yielding the C-acylated phenol directly. google.com While this adds steps to the process, it significantly improves the yield and selectivity of the C-acylation product.

Table 1: Comparison of Friedel-Crafts Acylation Approaches This table is illustrative, based on general principles of Friedel-Crafts reactions with phenols.

| Approach | Reactants | Catalyst | Key Considerations | Expected Outcome |

| Direct Acylation | Phenol, Ethyl Chlorooxoacetate | AlCl₃ | Potential for catalyst deactivation, competing O-acylation, and low yields. | Mixture of ortho and para C-acylated products and O-acylated product. |

| Protected Acylation | O-Trimethylsilyl Phenol, Ethyl Chlorooxoacetate | AlCl₃ | Requires an additional protection step (silylation) and deprotection. | Predominantly the C-acylated product after work-up. google.com |

The Fischer-Speier esterification is a widely used method for converting carboxylic acids into esters. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed nucleophilic acyl substitution involves the reaction of a carboxylic acid with an alcohol. For the synthesis of the target compound, this would involve reacting 2-(4-hydroxyphenyl)-2-oxoacetic acid (also known as 4-hydroxyphenylglyoxylic acid) with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished in two ways:

Using an Excess of a Reactant: The alcohol (ethanol) is often used as the solvent, ensuring it is present in a large excess, which drives the reaction forward according to Le Châtelier's principle. masterorganicchemistry.comlibretexts.org

Removing Water: The water formed as a byproduct can be removed from the reaction mixture as it forms, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

Table 2: Typical Conditions for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions |

| 2-(4-hydroxyphenyl)-2-oxoacetic Acid | Ethanol | Conc. H₂SO₄ (catalytic) | Ethanol (excess) | Reflux |

The synthesis of this compound can also be approached through various reactions that construct the α-keto ester moiety from different starting materials. These methods often involve the oxidation of precursor molecules.

One established route to aryl α-keto esters begins with the corresponding aryl ketone. For instance, 4-hydroxyacetophenone could be oxidized using selenium dioxide (SeO₂) to form the α-keto acid, which is then esterified in a one-pot procedure. researchgate.net A more direct one-pot method involves the oxidation of aryl ketones with SeO₂, followed by esterification, ketalization, and subsequent hydrolysis to yield the desired aryl α-keto ester in good yields. researchgate.net

Another approach involves the reaction of phenol with activated pyruvate (B1213749) derivatives. For example, the reaction of phenol with ethyl trifluoropyruvate in the presence of a catalytic amount of anhydrous potassium carbonate proceeds smoothly to afford an intermediate that can be further processed. researchgate.net While not a direct synthesis of the target compound, this demonstrates the feasibility of condensing phenols with keto-ester precursors.

A different strategy for forming aryl α-keto esters involves the dirhodium acetate-catalyzed reaction of aryl diazoacetates with water and diethyl azodicarboxylate (DEAD). organic-chemistry.org This method proceeds through the formation of an oxonium ylide intermediate and offers an efficient and environmentally friendly alternative to traditional oxidation-based methods. organic-chemistry.org

Table 3: Overview of Condensation/Oxidative Routes to Aryl α-Keto Esters

| Precursor(s) | Key Reagents | Method | Reference |

| Aryl Ketones | Selenium Dioxide (SeO₂) | One-pot oxidation and esterification | researchgate.net |

| Phenol, Ethyl Trifluoropyruvate | K₂CO₃ | Friedel-Crafts type condensation | researchgate.net |

| Aryl Diazoacetates | H₂O, DEAD, Rh₂(OAc)₄ | Rhodium-catalyzed oxonium ylide formation | organic-chemistry.org |

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These include the use of biocatalysts and energy-efficient techniques like microwave irradiation.

Biocatalysis offers a powerful tool for organic synthesis, providing high selectivity under mild reaction conditions. nih.gov Enzymes from various classes, such as reductases and hydrolases, are increasingly used in the pharmaceutical industry. nih.gov

A potential biocatalytic route to this compound could involve the selective oxidation of a precursor like ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate. More commonly, enzymes are used for the asymmetric reduction of α-keto esters to produce chiral α-hydroxy esters, which are valuable pharmaceutical intermediates. For example, short-chain dehydrogenases/reductases (SDRs) have been successfully used for the enantioselective reduction of the structurally similar ethyl benzoylformate to produce ethyl (S)-mandelate. researchgate.net This process often involves co-immobilizing the primary reductase with another enzyme, such as glucose dehydrogenase, for efficient cofactor regeneration (e.g., NADPH to NADP⁺). researchgate.net Such a system could theoretically be adapted for the synthesis of the chiral alcohol corresponding to the target keto-ester.

Chemo-enzymatic strategies combine chemical and enzymatic steps to create efficient synthetic routes. For instance, a chemical synthesis could produce a racemic mixture, followed by an enzymatic resolution to isolate the desired enantiomer. nih.gov This approach leverages the strengths of both traditional synthesis and biocatalysis.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, this method often leads to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating. dergipark.org.trnih.gov

Microwave irradiation has been successfully applied to various reactions relevant to the synthesis of the target compound. For example, the esterification of 3-(2-thienoyl) propionic acid with ethanol and a sulfuric acid catalyst was completed in just 15 minutes under microwave irradiation at 80 °C, yielding the product in 89% yield. nih.gov This demonstrates the potential for significantly accelerating the Fischer esterification step discussed in section 2.1.2. Similarly, microwave heating has been employed in multicomponent condensation reactions and Friedel-Crafts acylations, often under solvent-free conditions, which enhances the green credentials of the synthesis. organic-chemistry.orgomicsonline.org

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), represents another sustainable synthetic strategy. This technique can reduce or eliminate the need for solvents and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. While direct mechanochemical synthesis of the target compound is not widely reported, related α-amino and α-thio esters have been synthesized efficiently through a one-pot, three-component milling of α-keto aldehydes, amines, and thiols without the need for a catalyst. acs.org This highlights the potential of mechanochemistry for the synthesis and derivatization of α-keto esters.

Table 4: Comparison of Conventional vs. Advanced Synthesis Techniques

| Technique | Principle | Advantages | Relevance to Target Synthesis |

| Biocatalysis | Use of enzymes to catalyze reactions | High selectivity (chemo-, regio-, enantio-), mild conditions, environmentally friendly. nih.gov | Asymmetric reduction of the keto group; selective oxidation of precursor alcohols. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave energy for heating | Rapid heating, reduced reaction times, higher yields, improved purity. dergipark.org.trnih.gov | Acceleration of esterification and Friedel-Crafts reactions. nih.gov |

| Mechanochemistry | Use of mechanical force to induce reactions | Solvent-free or reduced solvent, catalyst-free potential, access to novel reactivity. acs.org | Potential for solvent-free synthesis from solid-state precursors. |

Flow Chemistry Techniques for Continuous Production

The transition from batch to continuous manufacturing using flow chemistry represents a significant advancement in the synthesis of fine chemicals, including α-ketoesters like this compound. researchgate.netnih.gov Flow chemistry offers numerous advantages such as enhanced heat and mass transfer, improved safety when handling hazardous reagents, precise control over reaction parameters, and the potential for straightforward scaling-up. nih.govresearchgate.netuc.pt

A plausible continuous flow setup for the synthesis of this compound would involve pumping streams of the reactants, phenol and ethyl oxalyl chloride, along with a suitable Lewis acid catalyst dissolved in an appropriate solvent, through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The precise control of residence time, temperature, and stoichiometry within the reactor allows for the optimization of the reaction to maximize the yield of the desired para-substituted product. nih.gov The output stream from the reactor can then be directed through in-line purification modules, such as scavenger resins or liquid-liquid extraction units, to remove the catalyst and any by-products, delivering a continuous stream of the purified product. researchgate.net This integrated approach minimizes manual handling and reduces processing time compared to traditional batch methods. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

Optimizing the synthesis of this compound primarily revolves around controlling the variables of the Friedel-Crafts acylation reaction. The goal is to maximize the yield of the desired product while minimizing the formation of impurities and side products. The key parameters that require careful optimization include the choice of solvent, the catalyst system and its concentration, and the reaction temperature and pressure.

Solvent System Selection and Reaction Medium Effects

Recent developments have demonstrated the viability of solvent-free, or neat, reaction conditions for the synthesis of related ethyl aryl glyoxylates. google.com Performing the reaction by grinding the reactants with a solid Lewis acid catalyst like anhydrous aluminum chloride can simplify the procedure, reduce organic solvent consumption, and lead to shorter reaction times and high yields. google.com The selection of an appropriate reaction medium is a critical step in optimizing the synthesis for both efficiency and environmental sustainability. numberanalytics.com

Table 1: Illustrative Effect of Solvent Choice on Friedel-Crafts Acylation

| Solvent | Polarity | Typical Observations | Potential Impact on Yield |

| Carbon Disulfide | Non-polar | Good for initial complex formation. | Moderate to Good |

| Dichloroethane | Polar Aprotic | Can increase reaction rates. researchgate.net | Good |

| Nitrobenzene | Polar Aprotic | Often used for less reactive substrates. | Good to Excellent |

| Solvent-Free | N/A | Environmentally friendly, simplified workup. google.com | Potentially Excellent |

This table is illustrative and actual results can vary based on other reaction conditions.

Catalyst Systems and Loading Optimization

The catalyst is a cornerstone of the Friedel-Crafts acylation. For phenolic substrates, the choice and amount of catalyst are particularly critical to steer the reaction towards the desired C-acylation (on the aromatic ring) rather than O-acylation (on the hydroxyl group). stackexchange.comcurlyarrows.com

A wide range of Lewis acids can catalyze the reaction, with activity levels varying significantly. Very active catalysts include AlCl₃ and AlBr₃, while moderately active ones include FeCl₃ and SnCl₄, and milder catalysts include BCl₃ and TiCl₄. jk-sci.com In addition to traditional homogeneous Lewis acids, solid acid catalysts such as zeolites and phosphotungstic acid encapsulated in metal-organic frameworks (MOFs) are gaining attention. nih.govresearchgate.net These heterogeneous catalysts offer advantages in terms of separation, recovery, and reusability.

Catalyst loading is a crucial parameter to optimize. In the acylation of phenols, a low concentration of the catalyst may favor the formation of the O-acylated ester product. stackexchange.com Conversely, higher concentrations of the Lewis acid are often required to promote the desired C-acylation, leading to the formation of the hydroxyaryl ketone structure. stackexchange.com This is because the Lewis acid coordinates with the oxygen atom of the phenol, which can either lead to esterification or, with sufficient catalyst, still allow for the electrophilic attack on the activated ring. stackexchange.comquora.com Therefore, optimizing the catalyst-to-substrate molar ratio is essential for achieving high selectivity for this compound.

Table 2: Illustrative Impact of Catalyst and Loading on Acylation of Phenol

| Catalyst System | Catalyst Type | Relative Loading | Predominant Product |

| AlCl₃ | Strong Lewis Acid | Low (<1 eq) | O-acylation (Ester) stackexchange.com |

| AlCl₃ | Strong Lewis Acid | High (>1 eq) | C-acylation (Ketone) stackexchange.com |

| Trifluoromethanesulfonic acid (TfOH) | Brønsted Superacid | Low (e.g., 1%) | O-acylation (Ester) stackexchange.com |

| Trifluoromethanesulfonic acid (TfOH) | Brønsted Superacid | High (Neat) | C-acylation (Ketone) stackexchange.com |

| H-ZSM-5 | Solid Acid (Zeolite) | Catalytic | C-acylation (Ketone) researchgate.net |

This table provides a generalized overview. Optimal loading depends on the specific substrate, acylating agent, and other conditions.

Temperature and Pressure Control for Selective Synthesis

Temperature is a critical lever for controlling the kinetics and, in some cases, the selectivity of the synthesis. Generally, increasing the reaction temperature accelerates the reaction rate. However, for Friedel-Crafts acylations, temperature control is vital to prevent side reactions and degradation of the substrate or product. Studies on related reactions have shown that reactivity can increase significantly with temperature, sometimes without impacting selectivity within a certain range. researchgate.net

For the acylation of phenols, lower temperatures are often preferred to enhance regioselectivity, favoring the para-substituted product over the ortho isomer due to steric hindrance. numberanalytics.com Furthermore, very high temperatures can sometimes shift the equilibrium towards the thermodynamically favored O-acylated product over the kinetically favored C-acylated product. researchgate.net

Pressure is typically a less manipulated variable in standard batch synthesis, which is often conducted at atmospheric pressure. However, in continuous flow systems, the reaction is inherently conducted under elevated pressure to maintain the solvent in a liquid state above its normal boiling point. nih.gov This can lead to further rate enhancements and allow for a wider operational temperature window, enabling finer control over the reaction conditions for achieving selective synthesis.

Table 3: General Effects of Temperature on Friedel-Crafts Acylation of Phenols

| Temperature Range | Effect on Reaction Rate | Effect on Selectivity (para vs. ortho) | Potential Side Reactions |

| Low (e.g., 0-25 °C) | Slower | Generally higher para-selectivity. numberanalytics.com | Fewer side reactions. |

| Moderate (e.g., 25-80 °C) | Faster | May decrease slightly. | Increased potential for by-products. |

| High (e.g., >80 °C) | Significantly faster | Can decrease; may favor O-acylation. researchgate.net | Increased risk of degradation/polymerization. |

This table presents general trends; the optimal temperature is specific to the chosen catalyst and solvent system.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 4 Hydroxyphenyl 2 Oxoacetate

Transformations Involving the Oxoacetate Moiety

The oxoacetate portion of the molecule is characterized by an electrophilic α-keto group and an ester group, which are central to its reactivity. These functionalities readily participate in nucleophilic additions, condensation/cyclization events, and redox reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

The α-keto carbonyl group in ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is highly susceptible to nucleophilic attack. This reactivity is fundamental to forming new carbon-carbon bonds and introducing diverse functional groups.

Grignard Reactions: Organomagnesium halides (Grignard reagents) add to the keto group to form tertiary alcohols upon acidic workup. The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic keto carbon. nih.gov

Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust, which adds to the ketone to produce a β-hydroxy ester. nih.govmdpi.com Reformatsky enolates are generally less reactive than Grignard reagents, which can offer greater selectivity. nih.govmdpi.com

Wittig Reaction: The carbonyl group can be converted into an alkene via the Wittig reaction. le.ac.uk This involves the reaction with a phosphonium (B103445) ylide (Wittig reagent), proceeding through an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgresearchgate.net

| Reaction Type | Nucleophile/Reagent | Product Type | General Mechanism |

|---|---|---|---|

| Grignard Reaction | R-MgX (e.g., Phenylmagnesium bromide) | Tertiary Alcohol | Nucleophilic addition of the 'R' group to the keto-carbonyl, followed by protonation. nih.gov |

| Reformatsky Reaction | BrCH₂CO₂Et / Zn | β-Hydroxy Ester | Formation of a zinc enolate which then adds to the keto-carbonyl. nih.govmdpi.com |

| Wittig Reaction | Ph₃P=CHR (Wittig Reagent) | Alkene | Formation of an oxaphosphetane intermediate, which decomposes to an alkene and triphenylphosphine oxide. le.ac.uk |

Condensation and Cyclization Reactions for Heterocyclic Scaffolds

The 1,2-dicarbonyl nature of the α-keto ester moiety makes this compound an excellent precursor for the synthesis of various heterocyclic systems, particularly through condensation reactions with dinucleophiles. A prominent example is the synthesis of quinoxalines, which are important scaffolds in medicinal chemistry. researchgate.net

The reaction of an α-keto ester with an o-phenylenediamine (B120857) derivative in a suitable solvent like acetic acid or ethanol (B145695) leads to the formation of a quinoxalinone derivative. researchgate.netorganic-chemistry.org The mechanism involves an initial nucleophilic attack by one of the amino groups on the keto-carbonyl, followed by cyclization and dehydration to form the aromatic heterocyclic ring.

| Reactant | Conditions | Heterocyclic Product | Significance |

|---|---|---|---|

| o-Phenylenediamine | Acetic Acid, 75°C | 3-(4-Hydroxyphenyl)quinoxalin-2(1H)-one | Quinoxaline (B1680401) derivatives are investigated as potential anticancer agents. researchgate.netorganic-chemistry.org |

| Substituted o-phenylenediamines | Various (e.g., IBX in THF:DMSO) | Substituted Quinoxalinones | Provides access to a library of functionalized quinoxaline analogues for biological evaluation. google.com |

Reduction and Oxidation Pathways of the α-Keto Ester

The α-keto ester functionality can undergo both reduction and oxidation, leading to different classes of compounds.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding an α-hydroxy ester. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Catalytic hydrogenation is another effective method for this reduction. The resulting ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is a valuable chiral building block.

Oxidation: The oxidation of α-keto esters is less common but can be achieved under specific conditions. Photo-oxidative decarboxylation can occur, leading to the cleavage of the molecule. organic-chemistry.org Another potential pathway involves oxidative cleavage using reagents like hydrogen peroxide, which can lead to the formation of the corresponding carboxylic acid (4-hydroxybenzoic acid) and other fragments. researchgate.net More advanced methods for the oxidation of related compounds, such as the C(sp³)-H oxidation of acetophenones, can yield α-keto esters, highlighting the general reactivity of this functional group. rsc.org

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Reduction | NaBH₄, Methanol (B129727) | Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |

| Oxidation | H₂O₂, specific catalysts | 4-Hydroxybenzoic acid (via oxidative cleavage) |

Reactions at the Hydroxyphenyl Moiety

The hydroxyphenyl group provides a second site for reactivity, primarily involving the phenolic hydroxyl group and the aromatic ring itself.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating phenolic hydroxyl group. researchgate.net This group is a powerful ortho-, para- director. nih.gov Conversely, the oxoacetate substituent is an electron-withdrawing group and acts as a meta- director. In competitive situations, the strongly activating hydroxyl group typically governs the regioselectivity of the substitution, directing incoming electrophiles to the positions ortho to the hydroxyl group (C3 and C5). researchgate.net

Halogenation: Reaction with reagents like bromine (Br₂) in a suitable solvent would be expected to yield the 3,5-dibromo-substituted product due to the strong activation by the hydroxyl group.

Nitration: Treatment with nitric acid in the presence of sulfuric acid would likely lead to nitration at the C3 and C5 positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids, are also directed to the positions ortho to the hydroxyl group. For instance, a reaction analogous to the one between phenol (B47542) and ethyl trifluoropyruvate suggests that the aromatic ring can act as a nucleophile to attack an electrophile, resulting in substitution at the ortho position. nih.gov

Derivatization of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is nucleophilic and slightly acidic, allowing for derivatization through reactions like etherification and esterification. These transformations are useful for protecting the hydroxyl group or for modifying the molecule's properties.

Etherification: A common method for converting the phenolic hydroxyl group into an ether is the Williamson ether synthesis. This Sₙ2 reaction involves deprotonating the phenol with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (e.g., ethyl iodide) to form the corresponding ether.

Esterification (Acylation): The hydroxyl group can be readily acylated to form a phenolic ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Photoinduced methods have also been developed for the specific acylation of phenolic hydroxyl groups using aldehydes as the acyl source.

| Reaction Type | Reagents | Functional Group Formed | Example Product |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH 2. CH₃CH₂I | Ether (-O-Et) | Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate |

| Esterification (Acylation) | Acetyl chloride, Pyridine | Ester (-O-C(O)CH₃) | 4-(2-Ethoxy-2-oxoacetyl)phenyl acetate (B1210297) |

Transesterification and Ester Exchange Reactions

The ethyl ester functionality in this compound is amenable to transesterification, a process that involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases and is typically driven to completion by using a large excess of the reactant alcohol.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate, which then eliminates ethanol to form the new ester.

Base-Catalyzed Transesterification: Under basic conditions, typically using an alkoxide corresponding to the desired ester, the reaction proceeds via nucleophilic acyl substitution. The alkoxide directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently collapses, expelling the ethoxide leaving group.

While specific studies on the transesterification of this compound are not extensively documented in readily available literature, the principles are well-established. For instance, the transesterification of structurally related poly(ethyl glyoxylate) has been successfully demonstrated using various alcohols in the presence of an organocatalyst, highlighting the feasibility of this transformation. researchgate.net

Table 1: Representative Transesterification Reactions

| Reactant Alcohol | Catalyst | Expected Product |

| Methanol | H₂SO₄ or NaOMe | Mthis compound |

| Isopropanol (B130326) | H₂SO₄ or NaO-iPr | Isopropyl 2-(4-hydroxyphenyl)-2-oxoacetate |

| Benzyl alcohol | H₂SO₄ or NaOBn | Benzyl 2-(4-hydroxyphenyl)-2-oxoacetate |

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core

To functionalize the aromatic ring of this compound via metal-catalyzed cross-coupling reactions, the phenolic hydroxyl group must first be converted into a suitable leaving group, such as a triflate (-OTf). This transformation activates the otherwise unreactive C-O bond for oxidative addition to a low-valent transition metal catalyst, typically palladium.

Synthesis of the Triflate Precursor: The phenolic hydroxyl group can be readily converted to a triflate ester by reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine. This yields Ethyl 2-(4-(trifluoromethanesulfonyloxy)phenyl)-2-oxoacetate, a versatile substrate for cross-coupling.

Sonogashira Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the aryl triflate and a terminal alkyne. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. This methodology allows for the introduction of various substituted acetylenic moieties onto the aromatic ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples the aryl triflate with an organoboron reagent, such as a boronic acid or a boronic ester. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly versatile tool for the synthesis of biaryl compounds.

Table 2: Plausible Metal-Catalyzed Cross-Coupling Reactions of the Aryl Triflate Derivative

| Coupling Partner | Reaction Type | Catalyst System | Expected Product |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | Ethyl 2-oxo-2-(4-(phenylethynyl)phenyl)acetate |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Ethyl 2-([1,1'-biphenyl]-4-yl)-2-oxoacetate |

| 4-Methylphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂, Cs₂CO₃ | Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)-2-oxoacetate |

Chemo- and Regioselective Functional Group Interconversions

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve selective transformations.

Selective O-Alkylation: The phenolic hydroxyl group is more nucleophilic than the enolizable α-position of the ketoester under appropriate basic conditions. Therefore, selective O-alkylation can be achieved using an alkyl halide in the presence of a mild base like potassium carbonate. For instance, O-methylation can be selectively performed using dimethyl carbonate. researchgate.net This selective reaction protects the hydroxyl group and allows for further manipulations of the ketoester moiety.

Chemoselective Reduction of the Keto Group: The α-keto group can be selectively reduced to a hydroxyl group in the presence of the ester functionality. Sodium borohydride (NaBH₄) in a protic solvent like methanol is a common reagent for this transformation. researchgate.netorganic-chemistry.org The ester group is generally unreactive towards NaBH₄ under these conditions, leading to the formation of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate. researchgate.net

Table 3: Examples of Chemo- and Regioselective Reactions

| Reagent(s) | Target Functional Group | Reaction Type | Product |

| Methyl iodide, K₂CO₃ | Phenolic -OH | O-Alkylation | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate |

| Sodium borohydride, Methanol | α-Keto group | Reduction | Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 2 4 Hydroxyphenyl 2 Oxoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete and unambiguous assignment of all protons and carbons can be achieved.

While specific experimental ¹H and ¹³C NMR data for Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is not widely available in the public domain, the expected chemical shifts can be predicted based on the electronic environment of the nuclei. The ¹H NMR spectrum would feature signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons of the 4-hydroxyphenyl ring. The aromatic protons would likely appear as two distinct doublets due to their ortho and meta positions relative to the hydroxyl and keto-ester groups. The phenolic hydroxyl proton would present as a singlet, the position of which can be concentration and solvent-dependent.

Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing keto-ester substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | ~1.4 | Triplet |

| -CH₂ (ethyl) | ~4.4 | Quartet |

| Ar-H (meta to -OH) | ~7.0-7.2 | Doublet |

| Ar-H (ortho to -OH) | ~7.8-8.0 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (ethyl) | ~14 |

| -CH₂ (ethyl) | ~62 |

| Ar-C (quaternary, attached to C=O) | ~125-130 |

| Ar-C (CH, meta to -OH) | ~116 |

| Ar-C (CH, ortho to -OH) | ~132 |

| Ar-C (quaternary, attached to -OH) | ~162 |

| C=O (ester) | ~165 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations. For this compound, a cross-peak between the ethyl -CH₂- and -CH₃ signals would be expected, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. nasa.gov This would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei. This could reveal through-space interactions between the ethyl group protons and the aromatic protons, offering insights into the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₀O₄, the calculated monoisotopic mass is 194.05790880 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula with high confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of the functional groups present.

IR Spectroscopy : The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. Two distinct and strong C=O stretching bands would be expected: one for the α-keto group (typically around 1680-1700 cm⁻¹) and another for the ester carbonyl group (around 1720-1740 cm⁻¹). C-O stretching vibrations for the ester and phenol (B47542) would appear in the 1000-1300 cm⁻¹ region, while aromatic C=C stretching would be observed around 1450-1600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibrations would also be observable, although their relative intensities might differ from the IR spectrum. The symmetric nature of certain vibrations can make them more prominent in Raman than in IR, offering a more complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the 4-hydroxyphenyl group conjugated with the α-keto-ester system in this compound would give rise to characteristic absorption bands in the UV region. The spectrum would likely show π → π* transitions associated with the aromatic ring and the carbonyl groups. The position of the maximum absorbance (λ_max) would be indicative of the extent of conjugation in the system. The phenolic hydroxyl group, being an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted phenyl keto-ester.

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule, such as the orientation of the ethyl ester group relative to the phenyl ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which are crucial for understanding the solid-state properties of the compound.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

The rigorous assessment of purity and the separation of isomers are critical in the characterization of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques indispensable for these tasks. These methods offer high resolution and sensitivity, allowing for the quantification of the target compound, the detection of impurities, and the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The versatility of HPLC allows for various modes of separation, with reverse-phase chromatography being the most common for this class of aromatic ketoesters.

Purity Assessment:

For routine purity analysis, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18 or C8 silica (B1680970) gel) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Due to the presence of a phenolic hydroxyl group and the keto-ester functionality, this compound exhibits moderate polarity, making it well-suited for this technique.

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring provides strong chromophores. The maximum absorbance wavelength (λmax) for p-hydroxyphenyl glyoxylic acid derivatives is typically in the UV range, often around 270-280 nm, which provides excellent sensitivity for detection.

A typical HPLC setup for the purity assessment of this compound would involve the following components and parameters, as extrapolated from methods used for similar aromatic α-keto esters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (often with a small percentage of acid like trifluoroacetic acid or formic acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

This method allows for the separation of the main compound from potential impurities arising from synthesis, such as unreacted starting materials (e.g., phenol) or by-products. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Isomeric Separation:

The separation of enantiomers (chiral separation) of derivatives of this compound is crucial, particularly when the compound is used as a chiral building block in asymmetric synthesis. This is achieved using chiral HPLC. There are two main approaches:

Chiral Stationary Phases (CSPs): This is the most direct and widely used method. The stationary phase itself is chiral, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica support. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times.

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

For compounds structurally similar to this compound, polysaccharide-based CSPs have proven effective. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation.

The following table outlines representative conditions for the chiral separation of a related α-hydroxy ester, which provides a basis for developing a method for the target compound's derivatives.

| Parameter | Typical Conditions for Chiral Separation |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~254 nm or ~275 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, which has limited volatility due to its polar hydroxyl group, derivatization is a necessary prerequisite for GC analysis.

Derivatization for GC-MS Analysis:

The primary goal of derivatization is to convert the polar -OH group into a less polar, more volatile moiety. A common and effective method is silylation, which involves reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen on the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

The resulting TMS-ether is significantly more volatile and thermally stable, allowing for successful elution through the GC column.

Purity Assessment and Structure Confirmation:

Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column (a nonpolar phase like DB-5ms is common). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting fragments are detected.

The mass spectrum serves as a "molecular fingerprint," providing structural information for identification. For the TMS derivative of this compound, characteristic fragments would be expected, including the molecular ion peak (M+), a peak corresponding to the loss of an ethyl group (-29 Da), and a prominent peak for the trimethylsilyl group (m/z 73).

A hypothetical GC-MS analysis would involve the parameters listed in the table below.

| Parameter | Typical Conditions |

| Derivatization | Reaction with BSTFA with 1% TMCS in pyridine (B92270) at 70°C for 30 min |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

This technique is exceptionally sensitive for detecting trace impurities and provides definitive structural confirmation of the main component and any detected by-products by comparing their mass spectra to library databases or through manual interpretation.

Biological Activity and Mechanistic Investigations of Ethyl 2 4 Hydroxyphenyl 2 Oxoacetate and Its Analogues Excluding Clinical Human Trials and Safety

In Vitro Antioxidant and Radical Scavenging Capabilities

The antioxidant potential of phenolic compounds is a cornerstone of their bioactivity, primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Standard in vitro methods are employed to quantify the antioxidant or radical-scavenging capacity of compounds. nih.gov These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays. ku.ac.thresearchgate.net

DPPH Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to a colorless or pale yellow hydrazine (B178648) is monitored spectrophotometrically. nih.gov The percentage of inhibition is calculated, and the IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined. researchgate.net

ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated and then reduced by the antioxidant compound, causing a decolorization that is measured spectrophotometrically. nih.govresearchgate.net This assay is applicable to both hydrophilic and lipophilic compounds. nih.gov

ORAC Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. researchgate.net

Phenolic compounds, such as Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, are believed to exert their antioxidant effects primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxyl radical (ArO•).

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical.

The presence of the hydroxyl group on the phenyl ring of this compound is crucial for its potential radical scavenging activity. Compounds with multiple hydroxyl groups, particularly in ortho or para positions, often exhibit enhanced antioxidant activity. nih.gov

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Tyrosinase, α-glucosidase, Proteases)

This compound and its analogues have been investigated for their ability to inhibit various enzymes involved in physiological and pathological processes.

Enzyme kinetics studies are crucial for characterizing the potency and mechanism of inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.govnih.gov Studies on analogues of this compound have demonstrated significant tyrosinase inhibitory activity. For instance, certain hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown potent inhibition of mushroom tyrosinase. nih.govtandfonline.com One derivative, featuring hydroxyl groups at the ortho and para positions of a cinnamic acid phenyl ring, exhibited an exceptionally low IC50 value of 0.0089 µM, far more potent than the standard inhibitor, kojic acid (IC50 = 16.69 µM). tandfonline.com Another analogue showed an IC50 value of 8.26 µM. nih.gov

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. nih.gov Elevated XO activity can lead to hyperuricemia and gout. Phenolic compounds, including flavonoids and phenolic acids, are known to inhibit XO. nih.govfrontiersin.org The inhibitory activity is influenced by their structure, with flavonoids generally showing more potent inhibition than phenolic acid esters. frontiersin.org While specific kinetic data for this compound is unavailable, related phenolic compounds have been shown to inhibit XO in a concentration-dependent manner. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose. scielo.br Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. frontiersin.orgfrontiersin.org While drugs like acarbose (B1664774) are known inhibitors, there is interest in finding new ones from natural or synthetic sources. frontiersin.org Studies on compounds like 3,4,5-trihydroxybiphenyl, which shares a hydroxylated phenyl feature, have shown potent, non-competitive α-glucosidase inhibition with an IC50 value of 11.52 μM. frontiersin.org

The following table summarizes the tyrosinase inhibitory activity of selected analogues of this compound.

Table 1: Tyrosinase Inhibitory Activity of Selected Analogues

| Compound/Analogue | IC50 (µM) | Enzyme Source | Reference |

|---|---|---|---|

| Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | 0.0089 | Mushroom | nih.govtandfonline.com |

| Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | 8.26 | Mushroom | nih.gov |

| Kojic Acid (Standard) | 16.69 | Mushroom | nih.govtandfonline.com |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative (81a) | 1.5 | Mushroom | researchgate.net |

Understanding the mechanism of enzyme inhibition (competitive, non-competitive, uncompetitive, or mixed-type) provides deeper insight into the interaction between the inhibitor and the enzyme. mdpi.com

Tyrosinase Inhibition Mechanism: Kinetic analyses of tyrosinase inhibitors structurally related to this compound have revealed various inhibition mechanisms.

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the Michaelis constant (Km) without affecting the maximum velocity (Vmax). A potent 2-oxoethyl derivative was identified as a competitive inhibitor of mushroom tyrosinase. nih.govtandfonline.com Similarly, 4,4'-dihydroxybiphenyl (B160632) acts as a competitive inhibitor. scilit.com

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. Another 2-oxoethyl derivative was found to be a mixed-type inhibitor. nih.govtandfonline.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex, decreasing Vmax without changing Km. mdpi.com

Xanthine Oxidase Inhibition Mechanism: The inhibition of xanthine oxidase by phenolic compounds can also occur through different mechanisms. For example, the common drug allopurinol (B61711) acts as a competitive inhibitor. nih.gov Other natural compounds, like the terpenoid limonene, have been shown to be mixed-type inhibitors of xanthine oxidase. nih.gov The specific mechanism is highly dependent on the structure of the inhibiting molecule and how it interacts with the enzyme's active or allosteric sites. nih.gov

α-Glucosidase Inhibition Mechanism: The mechanism for α-glucosidase inhibition can also vary. For example, 3,4,5-trihydroxybiphenyl was identified as a reversible and non-competitive inhibitor. frontiersin.org Molecular docking studies suggest that such inhibitors bind to allosteric sites away from the enzyme's active site. frontiersin.org

The kinetic parameters for the inhibition of tyrosinase by selected analogues are presented below.

Table 2: Kinetic Parameters of Tyrosinase Inhibition by Analogues | Compound/Analogue | Inhibition Type | Ki (Inhibition Constant) | Reference | | :--- | :--- | :--- | | Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | Competitive | Not Reported | nih.govtandfonline.com | | Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | Mixed-type | Not Reported | nih.govtandfonline.com | | 4,4'-dihydroxybiphenyl | Competitive | 0.21 mM (at 5 µM) | scilit.com | | 3,4,5-trihydroxybiphenyl (α-glucosidase inhibitor) | Non-competitive | 26.26 µM | frontiersin.org |

In Vitro Cellular Assays for Cytoprotection and Specific Pathway Modulation

While specific in vitro cellular studies on this compound are not widely documented, the known activities of phenolic compounds suggest potential cytoprotective effects and the ability to modulate cellular signaling pathways. Phenolic compounds can influence pathways related to inflammation and cell survival, such as the nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov Flavonoids, a class of phenolic compounds, have been shown to activate the ERK signaling pathway, which is involved in promoting cell survival and antioxidant defenses. nih.gov However, without direct experimental evidence, the specific effects of this compound on cellular functions remain speculative.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Kojic acid |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Allopurinol |

| Limonene |

| Acarbose |

| 3,4,5-trihydroxybiphenyl |

| 4,4'-dihydroxybiphenyl |

| L-tyrosine |

| L-DOPA (3,4-dihydroxyphenylalanine) |

| Xanthine |

| Uric Acid |

| Flavonoids |

Evaluation of Cellular Viability and Proliferation in Pre-clinical Cell Lines

The antiproliferative potential of this compound and its analogues has been a subject of investigation in various pre-clinical cancer cell line models. While direct studies on this compound are limited, research on structurally related compounds provides insights into their effects on cancer cell viability and proliferation.

Derivatives of (2-hydroxyphenyl)thiazoline have demonstrated significant antiproliferative activity. For instance, methyl [2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate] (MTL) and 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid (TFAL) displayed substantial antiproliferative effects against L1210 and P388 murine neoplasms, with IC50 values of less than or equal to 20 microM. nih.gov Further modifications to this scaffold, such as in N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine, resulted in even more potent antiproliferative and cytocidal activity, with IC50 values of 3 and 1 microM on L1210 and P388 murine cell lines, respectively. nih.gov

In the context of human cancer cell lines, a novel ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex exhibited notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov This compound demonstrated 40.70% and 58.98% cell growth inhibition at doses of 0.5 and 1.00 mg/kg, respectively, in EAC-bearing mice. nih.gov

The following table summarizes the antiproliferative activities of some analogues.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Methyl [2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate] (MTL) | L1210 and P388 murine neoplasms | ≤ 20 |

| 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid (TFAL) | L1210 and P388 murine neoplasms | ≤ 20 |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210 murine cell line | 3 |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | P388 murine cell line | 1 |

Modulation of Cellular Oxidative Stress and Apoptosis in Cellular Models

The ability of this compound analogues to modulate cellular oxidative stress and induce apoptosis is a key area of research into their potential anticancer mechanisms. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can trigger programmed cell death, or apoptosis. nih.gov

Studies on related compounds have shown a clear link between the induction of oxidative stress and apoptosis in cancer cells. For example, N-(4-hydroxyphenyl)-retinamide (4-HPR), a well-known ROS-inducing agent, has been shown to increase intracellular ROS generation in target cells. nih.gov This increase in ROS is associated with its inhibitory effect on membrane fusion, a critical step in viral entry. nih.gov Furthermore, research has demonstrated that oxidative stress can directly induce apoptosis in neurons, characterized by chromatin hyper-condensation and fragmentation. nih.gov

A study on an ethyl acetate (B1210297) fraction from Radix Paeoniae Alba demonstrated its ability to alleviate H2O2-induced oxidative stress in HepG2 cells. nih.gov This was achieved by decreasing malondialdehyde (MDA) and ROS levels, improving cell apoptosis, and increasing the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPX-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.gov The fraction significantly attenuated the apoptosis percentage in H2O2-induced HepG2 cells from 29.7% to 9.1% at a concentration of 250 µg/ml. nih.gov

Furthermore, ethyl-3,4-dihydroxybenzoate, a structurally similar compound, has been shown to induce S phase accumulation, loss in mitochondrial membrane permeabilization, and caspase-dependent apoptosis in esophageal squamous cell carcinoma cells. nih.gov This compound's cytotoxic effects were linked to the upregulation of genes involved in cell cycle regulation and cellular metabolism, ultimately leading to apoptosis. nih.gov An egg white peptide, Trp-Asn-Trp-Ala-Asp, was also found to protect human embryonic kidney 293 cells from H2O2-induced oxidative stress by inhibiting intracellular ROS accumulation and blocking the ROS-activated mitochondria-mediated cell apoptosis pathway. researchgate.net This was evidenced by the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein cleaved caspase-3. researchgate.net

Anti-Inflammatory Effects in Pre-clinical Models (e.g., cytokine production modulation in macrophages)

The anti-inflammatory properties of compounds structurally related to this compound have been investigated in pre-clinical models, particularly focusing on their ability to modulate cytokine production in macrophages. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response, and their production of pro-inflammatory cytokines is a critical target for anti-inflammatory agents. nih.govnih.gov

Studies on various flavonoids, which share phenolic structural motifs with the compound of interest, have demonstrated their capacity to modulate the immune response and exhibit anti-inflammatory activity. nih.gov For instance, catechin, epigallocatechin (EGC), naringenin, and fisetin (B1672732) have been shown to repress nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) secretion in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov

The stem extract of Alternanthera sessilis has also been shown to significantly inhibit the production of pro-inflammatory mediators including NO and PGE2, as well as cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and TNF-α in LPS-stimulated RAW 274.7 macrophages. nih.gov This inhibition was attributed to the prevention of IκBα degradation, which in turn inhibits the nuclear translocation of the NF-κB p65 subunit. nih.gov

The following table summarizes the inhibitory effects of related compounds on the production of inflammatory mediators in RAW 264.7 macrophages.

| Compound/Extract | Inhibitory Effect On | Cell Line | Notes |

|---|---|---|---|

| Catechin, Epigallocatechin (EGC), Naringenin, Fisetin | NO production and TNF-α secretion | RAW 264.7 | Demonstrates potential anti-inflammatory activity. nih.gov |

| Quercetin | NO production | RAW 264.7 | Highest activity against NO production among tested flavonoids from Smilax corbularia. apjai-journal.org |

| Engeletin (B1671289) | PGE2 release | RAW 264.7 | Most potent inhibitor of PGE2 release among tested flavonoids from Smilax corbularia. apjai-journal.org |

| Alternanthera sessilis stem extract | NO, PGE2, IL-6, IL-1β, TNF-α | RAW 264.7 | Inhibits the NF-κB pathway. nih.gov |

Antimicrobial and Antifungal Potentials in In Vitro Systems

The antimicrobial and antifungal activities of derivatives of this compound and related structures have been evaluated in various in vitro systems. These studies indicate that modifications of the core structure can lead to compounds with significant activity against a range of pathogenic bacteria and fungi.

A study on the synthesis of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives, which are derived from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, reported that these compounds exhibited significant antimicrobial activity against tested microorganisms. researchgate.net

Furthermore, N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have been synthesized and tested for their antimicrobial properties. mdpi.comnih.gov Several of these compounds showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.comnih.gov Specifically, some derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 31.2 µg/mL against S. aureus and 15.6 µg/mL against M. luteum. mdpi.com Three of the synthesized compounds also displayed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.comnih.gov

The following table summarizes the antimicrobial and antifungal activities of some of these related compounds.

| Compound Class | Microorganism | Activity | MIC (µg/mL) |

|---|---|---|---|

| N-substituted-β-amino acid derivatives with 2-hydroxyphenyl moiety | Staphylococcus aureus | Antibacterial | 31.2 |

| Mycobacterium luteum | Antibacterial | 15.6 | |

| N-substituted-β-amino acid derivatives with 2-hydroxyphenyl moiety | Candida tenuis | Antifungal | Significant activity reported |

| Aspergillus niger | Antifungal | Significant activity reported | |

| Ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives | Various bacteria and fungi | Antimicrobial | Significant effect reported |

Receptor Binding and Downstream Signaling Pathway Modulation

The specific receptor binding and downstream signaling pathways modulated by this compound have not been extensively elucidated. However, studies on structurally analogous compounds provide some potential insights into the molecular targets and mechanisms that might be relevant.

For instance, isoflavones containing a 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one core structure have been investigated for their binding affinities to estrogen receptors (ERs). nih.gov These compounds exhibited low affinities for both ERα and ERβ, with a preference for ERα. nih.gov The nature of the linker ("hinge") between the core and a side chain was found to influence binding, with an oxygen hinge being more favorable than a sulfur one. nih.gov

In the context of cancer-related signaling, bis-thiohydantoin derivatives have been identified as potential epidermal growth factor receptor (EGFR) inhibitors. helsinki.fi Docking studies suggested that these compounds have a high affinity for the EGFR active site, and they demonstrated significant antiproliferative effects. helsinki.fi While structurally distinct from this compound, these findings highlight how small molecules can target critical signaling pathways in cancer.

Further research is required to identify the specific molecular targets of this compound and to delineate the downstream signaling cascades that are affected by its biological activities.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogues. For compounds related to this compound, SAR studies have provided valuable insights into the key structural features required for their biological effects.

In a series of benzylideneacetophenones, SAR analysis revealed that the presence of electron-donating groups at the para-position of both aromatic rings enhanced anti-inflammatory, antioxidant, and antiulcer activities. nih.gov This suggests that the electronic properties of the substituents on the phenyl ring are critical for these biological effects.

For 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues, SAR studies have also been conducted to understand their biological activities. mdpi.com The synthetic strategy and SAR of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) and its derivatives have been reviewed, highlighting how modifications to the aromatic and furyl rings, as well as the number of nitrogen atoms, can impact their biological activities, including effects on HIF-1, sGC, VEGF, and NF-κB pathways. nih.gov

In the development of ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetate derivatives, it was found that replacing the hydroxyl group on the nitrogen atom with arylsulfonyl groups did not enhance the inhibitory activity against the enzyme ketol-acid reductoisomerase (KARI) in vitro. researchgate.net However, certain substitutions did lead to increased herbicidal activity against monocotyledonous barnyardgrass. researchgate.net

These studies underscore the importance of systematic structural modifications to optimize the biological activity of this compound and its analogues for specific therapeutic targets.

Applications of Ethyl 2 4 Hydroxyphenyl 2 Oxoacetate in Material Science and Advanced Chemical Systems Excluding Clinical/medical Applications

Role as a Monomer or Cross-linking Agent in Polymer Science

The bifunctional nature of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, featuring a reactive phenolic hydroxyl group and an ester group, suggests its potential as a monomer in the synthesis of certain polymers. The hydroxyl group can participate in condensation polymerizations, for example, in the formation of polyesters or polyethers. The ester group could also undergo transesterification to be incorporated into a polymer backbone.

While direct evidence of its use as a primary monomer is scarce, its structure is relevant to the synthesis of polymers where phenolic derivatives are used. For instance, phenolic compounds are fundamental monomers in the production of phenolic resins. Similarly, hydroxyl-containing molecules are essential for creating polyesters and polycarbonates.

As a cross-linking agent, the molecule could theoretically be modified to introduce polymerizable groups or have its existing functionalities react with polymer chains to form a network structure. Cross-linking agents are crucial for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and solvent resistance. For example, hydroxylated polymers can be crosslinked using various agents to improve their properties for coatings and other applications. google.com The concentration of both monomers and cross-linking agents significantly impacts the final properties of hydrogels and other polymer networks. researchgate.netmdpi.com

Table 1: Potential Polymerization Reactions Involving this compound Functional Groups

| Functional Group | Type of Polymerization | Potential Role |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Condensation Polymerization | Monomer (e.g., with dicarboxylic acids to form polyesters) |

| Ester (-COOEt) | Transesterification | Monomer (reacting with diols to form new polyesters) |

| Aromatic Ring | Electrophilic Substitution | Site for grafting or modification pre-polymerization |

Utilization in Functional Materials Development (e.g., Photoinitiators, UV Absorbers, Fluorescent Probes)

The aromatic and carbonyl moieties within this compound are characteristic of molecules used in the development of functional materials that interact with light.

Photoinitiators: Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. nih.gov The structure of this compound contains a phenyl ketone-like framework, which is a common feature in Type II photoinitiators. Specifically, 2-phenyl-acetophenone derivatives are known free-radical photoinitiators that undergo α-cleavage upon UV irradiation. nih.gov Although this specific molecule is not listed as a common photoinitiator, its structural similarity to compounds like 2-hydroxy-2-methylpropiophenone (B179518) (Irgacure 1173) and 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239) (Irgacure 2959) suggests potential activity. nih.gov

UV Absorbers: UV absorbers are additives used to protect materials from the degrading effects of ultraviolet radiation. The effectiveness of a UV absorber is determined by its ability to absorb UV light and dissipate the energy harmlessly. The 4-hydroxyphenyl group in the molecule is a chromophore that absorbs UV radiation. This structural element is found in various UV absorbers, such as benzophenones, which are used to stabilize plastics, coatings, and other organic materials. researchgate.net The conjugated system of the benzene (B151609) ring and the carbonyl groups in this compound is expected to confer UV absorption properties.

Fluorescent Probes: Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Compounds with a 2-(2′-hydroxyphenyl) core are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and dual fluorescence, which are desirable properties for fluorescent probes. researchgate.net While the subject molecule is a 4-hydroxyphenyl derivative, the general principles of fluorescence related to substituted aromatic ketones are relevant. Modifications to its structure could potentially lead to the development of novel fluorescent materials.

Table 2: Comparison of Structural Features with Known Functional Materials

| Functional Material Class | Key Structural Feature | Presence in this compound |

|---|---|---|

| Photoinitiator (α-cleavage) | Aromatic Ketone | Yes (Phenyl-α-ketoester) |

| UV Absorber (Benzophenone type) | Hydroxyphenyl Ketone | Yes |

| Fluorescent Probe (ESIPT type) | Hydroxyphenyl linked to a conjugated system | Yes |

Precursor in the Synthesis of Complex Natural Products and Medicinal Chemistry Scaffolds (excluding drug development or clinical aspects)

This compound serves as a versatile building block in organic synthesis due to its multiple reactive sites. The ketone, ester, and phenol (B47542) functionalities allow for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures.

The α-keto ester moiety is particularly useful for constructing heterocyclic systems. For example, it can react with binucleophiles to form five- or six-membered rings, which are common scaffolds in natural products and medicinal chemistry. The hydroxyphenyl group can be used as a handle for further functionalization or as a key pharmacophoric element in the target molecule's design.